molecular formula C6H7Cl2N3 B13542504 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine

2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine

Cat. No.: B13542504
M. Wt: 192.04 g/mol
InChI Key: ITPXRCMFQSUAPA-UHFFFAOYSA-N
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Description

2-(3,6-Dichloropyridazin-4-yl)ethan-1-amine (CAS 1260667-63-7) is a high-purity chemical building block of significant interest in medicinal and heterocyclic chemistry research. This compound features a dichloropyridazine core, a privileged scaffold in drug discovery, functionalized with a flexible ethanamine sidechain. This structure makes it a versatile intermediate for constructing more complex nitrogen-containing heterocycles, which are highly relevant in the development of novel bioactive molecules . Its primary research application lies in its use as a key precursor in the synthesis of polycyclic nitrogen-containing heterocyclic systems, such as pyrido[3,4-c]pyridazines . These scaffolds are largely unexplored but are identified as promising for future medicinal chemistry applications due to their predicted synthetic tractability and favorable properties . Researchers utilize this compound to develop potential inhibitors for various biological targets, including enzymes and receptors . The reactive chlorine atoms on the pyridazine ring and the primary amine group allow for sequential and selective functionalization, enabling the generation of diverse chemical libraries for biological screening. This product is offered with a guaranteed purity of 98% and is supplied with comprehensive quality control data. It is intended for research purposes as a chemical reference standard and synthetic intermediate. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)ethanamine

InChI

InChI=1S/C6H7Cl2N3/c7-5-3-4(1-2-9)6(8)11-10-5/h3H,1-2,9H2

InChI Key

ITPXRCMFQSUAPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CCN

Origin of Product

United States

Preparation Methods

Starting Material: 3,6-Dichloropyridazine Derivatives

The key intermediate, 3,6-dichloropyridazine, is commercially available or synthesized via chlorination of pyridazine derivatives. The 4-position is typically functionalized to allow nucleophilic substitution or coupling reactions.

Nucleophilic Substitution with Ethanamine Derivatives

One common approach involves nucleophilic substitution of a 4-chloropyridazine derivative with an ethanamine nucleophile or a protected amine equivalent. Protection groups such as tert-butoxycarbonyl (Boc) are used to prevent side reactions during multi-step syntheses.

Typical reaction conditions :

Step Reagents & Conditions Notes
Nucleophilic substitution 3,6-dichloro-4-chloropyridazine + Boc-protected ethanamine; solvent: tetrahydrofuran or methanol; base: triethylamine; temperature: 0°C to room temperature Protecting groups used to ensure selectivity
Deprotection Acidic conditions (e.g., trifluoroacetic acid) or mild heating Removal of Boc group to liberate free amine

Reductive Amination Route

Another method involves reductive amination of 3,6-dichloropyridazine-4-carbaldehyde with ammonia or amine sources followed by reduction with sodium borohydride or similar hydride donors.

Detailed Synthetic Procedure Example

From patent literature (WO2016153394A1), a representative synthesis is as follows:

  • Formation of Boc-protected ethanamine intermediate :

    • Dissolve 2,5-dichlorobenzaldehyde in anhydrous methanol.
    • Add tert-butyl-2-aminoethylcarbamate and glacial acetic acid.
    • Stir at room temperature for 4 hours to form imine intermediate.
    • Cool to 0 °C and add sodium borohydride portionwise to reduce the imine to amine.
    • Stir overnight at room temperature.
  • Workup :

    • Concentrate reaction mixture under reduced pressure.
    • Partition between ethyl acetate and sodium bicarbonate solution.
    • Extract aqueous layer twice with ethyl acetate.
    • Wash combined organic layers with saturated sodium chloride solution.
    • Dry over anhydrous sodium sulfate and remove solvent.
  • Deprotection :

    • Dissolve residue in dichloromethane and tetrahydrofuran mixture.
    • Stir at room temperature until complete Boc deprotection confirmed by LC/MS.
    • Remove solvents under vacuum.
    • Partition between ethyl acetate and water.
    • Wash organic layer with sodium bicarbonate and saturated sodium chloride solutions.
    • Dry and concentrate to obtain free amine product.

This method yields the desired ethanamine-substituted pyridazine with high purity after chromatographic or recrystallization purification.

Alternative Preparation via Hydrazine Substitution

An alternative pathway involves hydrazine substitution on 3,6-dichloropyridazine-4-amine to form hydrazino derivatives, which can be further elaborated to ethanamine analogs by subsequent transformations. For example:

  • React 3,6-dichloropyridazine-4-amine with hydrazine hydrate in ethanol at 100 °C for 3 hours.
  • Isolate 6-chloro-3-hydrazinylpyridazin-4-amine intermediate.
  • Further modifications can convert this intermediate to ethanamine derivatives through reduction or alkylation steps.

Photochemical Alkylation Methods

Recent advances include photochemical alkylation of diazines, including pyridazines, using N-(acyloxy)phthalimides under visible light irradiation in the presence of triethylamine. This radical-mediated process enables direct alkylation at the pyridazine ring, potentially allowing the installation of ethanamine side chains or their precursors under mild conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Boc-protected nucleophilic substitution Boc-2-aminoethylcarbamate, 3,6-dichloropyridazine derivative, NaBH4 Room temp to 0 °C, methanol, acid/base workup Moderate to high (up to ~70%) High selectivity, well-established Multi-step, requires protection/deprotection
Hydrazine substitution Hydrazine hydrate, 3,6-dichloropyridazine-4-amine Ethanol, reflux at 100 °C Moderate (~33%) Straightforward, fewer steps Lower yield, requires further steps
Photochemical alkylation N-(acyloxy)phthalimides, triethylamine, visible light Room temperature, 427–390 nm irradiation Variable, rapid reaction Mild conditions, radical mechanism Requires specialized equipment, less explored

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of intermediates and final products.
  • LC/MS monitoring is essential for reaction progress and deprotection completion.
  • Yields vary depending on reaction scale and purification methods but generally range from 30% to 70%.
  • Protective group strategies are critical to avoid side reactions and improve chemoselectivity.
  • Photochemical methods show promise for greener synthesis routes but require further optimization for this specific compound.

Chemical Reactions Analysis

2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex structures.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the pyridazine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs

Pyridazine-Based Derivatives

2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine (CAS: 1517787-50-6)

  • Structure : Combines pyridazine with a thiazole ring.
  • Key Differences : Lacks chlorine substituents on the pyridazine ring but introduces a sulfur-containing thiazole, which may alter electronic properties and binding affinity .
  • Molecular Weight : 206.27 g/mol (vs. ~248.12 g/mol for the target compound).

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

  • Structure : Pyridazine linked to a dichlorophenylmethyl group and a pyrazole ring.
  • Key Differences : Bulky substituents (dichlorophenyl and methoxyphenyl) likely reduce solubility compared to the simpler ethanamine side chain in the target compound .

Heterocyclic Variants

2-(1H-Pyrazol-3-yl)ethan-1-amine () Structure: Pyrazole ring instead of pyridazine. The absence of chlorine substituents reduces steric hindrance and lipophilicity. Melting Point: 144°C (as oxalate salt), suggesting lower thermal stability than chlorinated pyridazines .

2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine (CAS: 1258649-63-6) Structure: Morpholine ring with dimethyl substituents.

Halogen-Substituted Derivatives

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine Hydrochloride (CAS: 1626335-72-5)

  • Structure : Bromine and fluorine substituents on pyridine and phenyl rings.
  • Key Differences : Bromine’s larger atomic radius may enhance steric effects, while fluorine’s electronegativity modulates electronic properties. The pyridine core differs from pyridazine in nitrogen positioning .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Insights Key Substituents
2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine 248.12 Not reported Moderate lipophilicity 3,6-Cl, pyridazine, ethanamine
2-(1H-Pyrazol-3-yl)ethan-1-amine (oxalate) 207.19 144 High polarity (oxalate salt) Pyrazole, ethanamine
2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine 158.24 Liquid at RT High aqueous solubility Morpholine, dimethyl
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine 206.27 Not reported Moderate (thiazole sulfur) Pyridazine, thiazole
  • Thermal Stability: Pyridazine derivatives with electron-withdrawing groups (e.g., Cl) may exhibit higher melting points than non-aromatic heterocycles like morpholine .

Biological Activity

2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine, a compound derived from pyridazine, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of NUAK1 kinase. This enzyme plays a crucial role in various cellular processes, including cancer progression and chronic inflammation. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

The compound acts primarily as a NUAK1 kinase inhibitor , which is significant in the context of cancer treatment. NUAK1 is involved in the regulation of apoptosis and cell migration, particularly in colorectal cancer cells. Inhibition of NUAK1 prevents the phosphorylation of caspase 6, which is crucial for apoptosis signaling through the FAS receptor pathway. This mechanism suggests that 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine could be effective in suppressing tumor growth and preventing metastasis in various cancers, including colorectal and melanoma .

Biological Activity Overview

The biological activities associated with 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine include:

  • Inhibition of Tumor Cell Growth : Studies indicate that this compound effectively inhibits the growth of several cancer cell lines by targeting NUAK1 kinase.
  • Anti-inflammatory Properties : Beyond its anticancer effects, it may also possess anti-inflammatory properties relevant to chronic inflammatory diseases.

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
NUAK1 Kinase InhibitionPrevents tumor cell proliferation and promotes apoptosis in cancer cells
Anti-inflammatory EffectsPotential to reduce inflammation in chronic diseases
Impact on Cell MigrationInhibits migration of tumor cells, reducing metastasis

Case Studies

Several studies have evaluated the efficacy of 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine in preclinical models:

  • Colorectal Cancer Model : In vitro studies showed significant reduction in cell viability in colorectal cancer cell lines treated with the compound. The mechanism was linked to the inhibition of NUAK1 activity, leading to enhanced apoptosis .
  • Melanoma Studies : Another study highlighted its effectiveness against melanoma cells, demonstrating reduced invasion capabilities through Matrigel assays, indicating potential for metastasis prevention .
  • Chronic Inflammation : A separate investigation suggested that this compound could modulate inflammatory pathways, providing a dual therapeutic approach for both cancer and inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-(3,6-Dichloropyridazin-4-YL)ethan-1-amine while minimizing impurities?

  • Methodology : Begin with pyridazine derivatives (e.g., 3,6-dichloropyridazine) as starting materials. Alkylation of the pyridazine ring at the 4-position with a protected ethan-1-amine group can be achieved using reductive amination or nucleophilic substitution under inert conditions. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is critical to remove unreacted dichloropyridazine intermediates . Monitor reaction progress using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the pyridazine ring’s chlorine substituents (δ 7.8–8.2 ppm for aromatic protons) and ethanamine chain (δ 2.7–3.1 ppm for CH2_2NH2_2) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 207.9994 for C6_6H7_7Cl2_2N3_3) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in 1H^1H-NMR signals)?

  • Methodology :

  • Variable Temperature NMR : Probe dynamic processes (e.g., amine group rotation) by acquiring spectra at 25°C to 60°C. Signal coalescence at higher temperatures may indicate conformational exchange .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity between the pyridazine ring and ethanamine chain .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound’s biological activity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified chlorine positions (e.g., 2,5-dichloro vs. 3,6-dichloro) or amine chain length. Assess impacts on target binding (e.g., enzyme inhibition assays) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between NH2_2 and catalytic residues) .
  • Bioisosteric Replacement : Replace chlorine atoms with fluorine or methyl groups to evaluate steric/electronic effects on potency .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Quantify degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Oxidative Stress Testing : Expose to hydrogen peroxide (3% v/v) and monitor by LC-MS for oxidation products (e.g., N-oxide formation) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux hours) .

Q. What computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites on the pyridazine ring. Chlorine at C3/C6 positions enhances electrophilicity for Pd-catalyzed couplings .
  • In Silico Screening : Use Schrödinger’s Maestro to model transition states for C–C bond formation with aryl boronic acids .

Q. How can researchers address purification challenges due to polar byproducts?

  • Methodology :

  • Ion-Exchange Chromatography : Separate protonated amine derivatives using a Dowex 50WX2 resin (eluent: NH4_4OH gradient) .
  • Counterion Pairing : Convert the free amine to a hydrochloride salt for improved crystallinity (e.g., using HCl in diethyl ether) .
  • HILIC Method Development : Optimize hydrophilic interaction liquid chromatography (ACQUITY BEH Amide column) for polar impurities .

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